molecular formula C16H17ClN2O4S B6395467 5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid CAS No. 1261924-97-3

5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid

Cat. No.: B6395467
CAS No.: 1261924-97-3
M. Wt: 368.8 g/mol
InChI Key: ZFYLPRNYXIGGLJ-UHFFFAOYSA-N
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Description

5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is a complex organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloronicotinic acid core substituted with a t-butylsulfamoylphenyl group

Properties

IUPAC Name

5-[4-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-10(5-7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYLPRNYXIGGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Coupling: Formation of the final product through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary depending on the substituent being introduced, often involving halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic acid: A simpler analog without the t-butylsulfamoylphenyl group.

    4-T-Butylsulfamoylbenzoic acid: Lacks the chloronicotinic acid core.

Uniqueness

5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and applications.

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